molecular formula C10H16O2 B3432466 3,4-Dihydro-2H-pyran CAS No. 25512-65-6

3,4-Dihydro-2H-pyran

Cat. No.: B3432466
CAS No.: 25512-65-6
M. Wt: 168.23 g/mol
InChI Key: YOMXAHRCWPEIIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran (DHP), a heterocyclic compound with the formula C5H8O, is a colorless, highly flammable liquid with a boiling point of approximately 86 °C . It is a versatile building block in organic synthesis, renowned for its primary application as a protective agent for hydroxyl groups in alcohols . The reaction of an alcohol with DHP forms a tetrahydropyranyl (THP) ether, effectively shielding the alcohol from reactive conditions during complex multi-step synthesis; the protecting group can be removed readily by acidic hydrolysis . Beyond its fundamental role in protection chemistry, DHP serves as a crucial intermediate in the pharmaceutical and agrochemical industries . Its derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key synthon in synthesizing potent agonists for adenosine A2A and A3 receptors, which are significant in developing anti-inflammatory treatments . The global market for DHP is driven by these applications and is projected to see robust growth, with significant production and consumption in regions like East Asia . Researchers will find this compound particularly valuable for constructing complex molecules. Its structure is also a core scaffold in various natural products and bioactive molecules, including the antiviral drugs Zanamivir and Laninamivir . When handling, note that DHP is highly flammable and a skin and eye irritant, requiring appropriate safety measures . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

25512-65-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran

InChI

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2

InChI Key

YOMXAHRCWPEIIK-UHFFFAOYSA-N

SMILES

C1CC=COC1

Canonical SMILES

C1CC=COC1.C1COCC=C1

boiling_point

86.0 °C

flash_point

0 °F (NFPA, 2010)

melting_point

-70.0 °C

physical_description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Thermodynamic Properties

The following table compares key structural and thermodynamic parameters of DHP with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) ΔfH°liquid (kJ/mol) Ea (Thermal Decomposition, kJ/mol) Reference
3,4-Dihydro-2H-pyran C₅H₈O 84.11 -198.2 209.0–219.4
6-Methyl-3,4-dihydro-2H-pyran C₆H₁₀O 98.14 - 214.2
2-Methoxy-3,4-dihydro-2H-pyran C₆H₁₀O₂ 114.14 - 203.1
3,6-Dihydro-2H-pyran C₅H₈O 84.11 - -
This compound-4-ol C₅H₈O₂ 100.12 - -

Key Observations :

  • Substitutions (e.g., methyl or methoxy groups) reduce thermal stability, as seen in lower activation energy (Ea) values for 2-methoxy derivatives compared to DHP .
  • The hydroxylated derivative (this compound-4-ol) has a higher molecular weight and polar surface area, enhancing its solubility and hydrogen-bonding capacity .
Regioselectivity and Catalysis
  • DHP undergoes anti-Markovnikov hydrothiophosphination with high regioselectivity (single regioisomer formation) . In contrast, aliphatic alkenes like oct-1-ene exhibit poor regioselectivity under similar conditions .
  • DA7 Enzyme-Catalyzed Synthesis: DHP is synthesized enantioselectively (>99% ee) via a de novo protein scaffold, outperforming early evolutionary variants (e.g., DA0: 36% ee) .
Role in Multicomponent Reactions
  • DHP derivatives are synthesized via eco-friendly, one-pot multicomponent reactions using polyethylene glycol 400, avoiding toxic solvents . Comparatively, pyrano[3,2-c]quinolines require nano-SCA catalysts and THF .

Thermal Stability and Decomposition

Thermal decomposition studies reveal:

  • DHP decomposes at 316–393°C with Ea = 209.0–219.4 kJ/mol .
  • 6-Methyl-DHP has a similar Ea (214.2 kJ/mol), while 2-methoxy-DHP shows lower stability (Ea = 203.1 kJ/mol) due to electron-donating effects .

Chemical Reactions Analysis

Protection and Deprotection of Alcohols

DHP reacts with alcohols to form tetrahydropyranyl (THP) ethers, a widely used protecting group. The reaction proceeds under mild acidic conditions (e.g., pyridinium p-toluenesulfonate) and is reversible via acidic hydrolysis, yielding 5-hydroxypentanal as a byproduct .

Example Reaction:

ROH+DHPacidRO-THPH3O+ROH+HO(CH2)4CHO\text{ROH} + \text{DHP} \xrightarrow{\text{acid}} \text{RO-THP} \xrightarrow{\text{H}_3\text{O}^+} \text{ROH} + \text{HO(CH}_2\text{)}_4\text{CHO}

This method is favored for its simplicity and compatibility with diverse functional groups .

Hetero-Diels–Alder Reactions

DHP serves as a diene or dienophile in cycloadditions, enabling access to complex heterocycles:

  • With α,β-unsaturated carbonyl compounds : Reactions with N-vinyl-2-oxazolidinone yield cis- and trans-4-aryl-3,4-dihydro-2H-pyrans (3a–e ) in 37–65% yield, with cis isomers predominating (diastereoselectivity up to 85:15) .

  • Asymmetric catalysis : Bis(oxazoline)-Cu(II) complexes facilitate enantioselective inverse electron-demand cycloadditions with α,β-unsaturated acyl phosphonates, achieving >90% enantiomeric excess (ee) .

Key Data Table:

SubstrateProductYield (%)Diastereoselectivity (cis:trans)
3-Aryl-2-propenenitriles4-Aryl-3,4-dihydro-2H-pyrans37–6585:15 to 75:25

Multicomponent Reactions

DHP participates in four-component reactions with arylamines, acetylenedicarboxylate, and aldehydes. The choice of cyclic 1,3-diketone dictates product selectivity:

  • With 1,3-dimethylbarbituric acids : Forms 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones (5a–c ) via Michael addition of enamino esters .

  • Mechanistic insight : The reaction involves in situ formation of enamino esters, which undergo cyclization to yield pyran or pyridinone derivatives .

Quasi-Hydrolysis of Cyano Groups

Treatment of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media yields 3,4-dihydro-2H-pyran-4-carboxamides (2 ) with exceptional diastereoselectivity (single diastereomer formed) .

Conditions and Yields:

AcidCo-SolventTemperatureTime (min)Yield (%)
HCl (15% aq)iPrOH80°C571
CF3_3COOH (dry)rt1069

The reaction proceeds via cascade mechanisms involving ketonitrile intermediates .

Reaction with Oxalyl Chloride

DHP reacts with oxalyl chloride under varying conditions to produce:

  • Keto esters (e.g., ethyl 3-oxo-3,4-dihydro-2H-pyran-5-carboxylate) .

  • Bicyclic acetals with a vinyl chloride moiety, confirmed by X-ray crystallography .

Oxidation and Functionalization

DHP derivatives are oxidized to aldehydes for pharmaceutical applications. For example, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7 ) is synthesized via enzymatic resolution and oxidation:

  • Oxidation methods : BAIB/TEMPO in CH2_2Cl2_2 provides the highest yield (54%) .

Oxidation Conditions Comparison:

EntryReagentSolventYield (%)
1(COCl)2_2, DMSOCH2_2Cl2_230
7BAIB/TEMPOCH2_2Cl2_254

The aldehyde 7 is coupled with 2-hydrazino-NECA to form potent adenosine A2A_{2A}/A3_3 receptor agonists (Ki_i = 3.76–4.51 nM) .

Q & A

Q. How is 3,4-Dihydro-2H-pyran (DHP) utilized as a protecting group for alcohols and amines in organic synthesis?

DHP is a key reagent for introducing tetrahydropyranyl (THP) protecting groups. The methodology involves reacting DHP with alcohols or amines under acidic catalysis. For alcohols, typical conditions include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane (DCM) at room temperature . For amines, similar catalysts are used in tetrahydrofuran (THF) with stoichiometric excess of DHP (e.g., 2 equiv.) . The reaction is quenched with aqueous NaHCO₃, followed by extraction and drying . This method is widely applicable to sensitive substrates, such as glycidol derivatives .

Q. What are the critical thermodynamic properties of DHP that influence its stability and reactivity?

Key thermodynamic parameters include:

  • ΔfH°gas : -152.8 kJ/mol (formation enthalpy in gas phase)
  • ΔfH°liquid : -212.5 kJ/mol (formation enthalpy in liquid phase)
  • Cp,gas : 85.5 J/mol·K (heat capacity at constant pressure) . These values inform storage conditions (e.g., refrigeration to prevent polymerization) and reaction design, particularly for exothermic processes. The low boiling point (86°C) and high flammability necessitate controlled distillation setups .

Q. What safety protocols are essential for handling DHP in laboratory settings?

DHP is highly flammable (flash point: -6°C) and requires precautions against static discharge, ignition sources, and vapor accumulation . Use explosion-proof equipment, ground containers, and conduct reactions in well-ventilated hoods. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats . In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How do substituents on the DHP ring affect its reactivity in electrophilic addition reactions?

Substituents at the C-2 position (e.g., alkoxy or alkyl groups) significantly modulate reactivity. Axial alkoxy groups deactivate the ring toward electrophiles (e.g., tert-butyl hypochlorite), while C-6 alkyl substituents enhance reactivity . Relative rate studies using equimolar mixtures of substituted DHPs and DHP itself reveal up to 10-fold differences in reaction rates, depending on electronic and steric effects . For example, 2-methoxy-DHP reacts 30% slower than unsubstituted DHP due to electron withdrawal .

Q. What experimental strategies resolve discrepancies in thermodynamic data for DHP during reaction optimization?

Discrepancies in reported ΔfH° values (e.g., -152.8 kJ/mol vs. -148.2 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. computational models) . To mitigate this:

  • Cross-validate data using multiple methods (e.g., gas-phase ion energetics and combustion calorimetry) .
  • Employ computational tools (e.g., Allinger’s MM2 force field) to predict thermodynamic behavior under non-standard conditions .

Q. How is DHP employed in iron-catalyzed [4+2] cycloadditions to synthesize tetrahydronaphthalenes?

DHP acts as a diene in FeCl₃-NaI-catalyzed cycloadditions with aryl azides. The reaction proceeds via a domino mechanism, generating tetrahydroquinoline intermediates . Key steps include:

  • Pre-treatment of DHP with FeCl₃ to generate a Lewis acid-activated diene.
  • Quenching with NaI to stabilize intermediates and prevent over-oxidation . Yields exceed 70% when conducted in anhydrous acetonitrile at 60°C .

Q. What structural analogs of DHP are used to study structure-activity relationships in protecting group efficiency?

6-Methyl-DHP and 2-ethoxy-DHP are common analogs. The methyl group at C-6 enhances steric hindrance, slowing hydrolysis rates, while ethoxy substituents at C-2 alter electronic properties, affecting catalyst loading . Comparative studies show 6-methyl-DHP requires 20% higher acid catalyst concentrations for comparable protection efficiency .

Methodological Considerations

  • Reaction Monitoring : Use GC-MS or TLC (visualized with KMnO₄ stain) to track THP protection progress .
  • Purification : Distill DHP under nitrogen to avoid peroxide formation .
  • Data Interpretation : Address conflicting thermodynamic values by referencing NIST-curated datasets and prioritizing peer-reviewed studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyran
Reactant of Route 2
3,4-Dihydro-2H-pyran

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